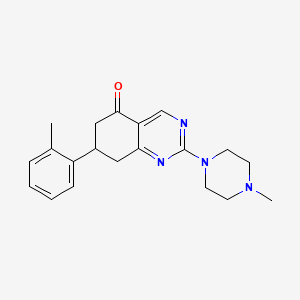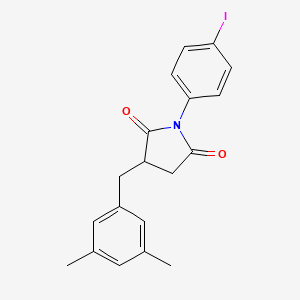![molecular formula C23H20N2O4S B4882569 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B4882569.png)
2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2009 and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide works by inhibiting the NEDD8-activating enzyme (NAE), which is a key regulator of the ubiquitin-proteasome pathway. NAE is responsible for activating NEDD8, which is a small protein that is essential for the function of the ubiquitin-proteasome pathway. Inhibition of NAE by 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide leads to the accumulation of proteins, which can result in cell death.
Biochemical and Physiological Effects:
2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide has been shown to have a number of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide has been found to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide is that it is a potent inhibitor of the NEDD8-activating enzyme (NAE), which makes it a valuable tool for studying the ubiquitin-proteasome pathway. However, one limitation of 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide is that it can be toxic to normal cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide. One area of research is the development of more potent and selective inhibitors of NAE. Another area of research is the study of the effects of 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide on the immune system, as it has been found to have anti-inflammatory properties. Additionally, 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide is being studied as a potential treatment for various types of cancer, and future research will focus on its efficacy and safety in clinical trials.
Conclusion:
In conclusion, 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the NEDD8-activating enzyme (NAE) and has been found to have anti-cancer properties. 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide has a number of biochemical and physiological effects, and while it has some limitations, it is a valuable tool for studying the ubiquitin-proteasome pathway. Future research will focus on the development of more potent and selective inhibitors of NAE, as well as the study of the effects of 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide on the immune system and its efficacy and safety in clinical trials.
Métodos De Síntesis
The synthesis of 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide involves a series of chemical reactions that result in the formation of the final product. The first step is the reaction between 2-naphthylacetic acid and thionyl chloride to form 2-naphthylacetyl chloride. This intermediate is then reacted with pyrrolidine-3,4-dione to form the pyrrolidine derivative. The final step involves the reaction of the pyrrolidine derivative with 3-methoxyphenylboronic acid to form 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide.
Aplicaciones Científicas De Investigación
2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins in cells, and inhibition of NAE can lead to the accumulation of proteins, resulting in cell death. 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide has been shown to have anti-cancer properties and is being studied as a potential treatment for various types of cancer, including leukemia, lymphoma, and solid tumors.
Propiedades
IUPAC Name |
2-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-29-19-8-4-7-18(12-19)25-22(27)13-20(23(25)28)30-14-21(26)24-17-10-9-15-5-2-3-6-16(15)11-17/h2-12,20H,13-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWBNEXNRKNJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,2-oxazinane](/img/structure/B4882493.png)


![N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide](/img/structure/B4882534.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4882537.png)
![3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4882552.png)
![1-[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4882555.png)
![5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4882563.png)
![3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzonitrile trifluoroacetate](/img/structure/B4882574.png)
![isopropyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4882575.png)

![methyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4882593.png)
![1-(4-bromophenyl)-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4882599.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4882603.png)